molecular formula C13H13NO2 B5554364 7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B5554364
M. Wt: 215.25 g/mol
InChI Key: KVUQFLZVUWYPGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbazole derivatives, including "7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one" and its analogs, often involves catalyzed cyclization reactions, using starting materials like 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde and 1-methoxypropa-1,2-diene. Gram-scale syntheses of related compounds have been successfully conducted, demonstrating efficient routes for producing these molecules (Ma et al., 2014).

Molecular Structure Analysis

The structural confirmation of such compounds, especially methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate, has been achieved through X-ray single crystal diffraction studies. These analyses not only confirm the molecular structure but also help reassign previously misidentified compounds (Ma et al., 2014).

Chemical Reactions and Properties

Electrochemical oxidation of carbazole derivatives, including the 7-methoxy variant, has been explored, showing transformations that yield hydroxylated products through processes involving electron transfer and nucleophilic addition. These reactions highlight the compound's reactivity and functional group transformations under electrochemical conditions (Rusling et al., 1984).

Physical Properties Analysis

The investigation into the photophysical properties of carbazole derivatives, including fluorescence behavior in various solvents, has shown that these compounds are sensitive to solvent polarity. This sensitivity is particularly pronounced in the electronic excited state, providing insights into the compound's interactions with its environment and potential applications in material science (Ghosh et al., 2013).

Chemical Properties Analysis

Further chemical properties, such as reactivity towards different chemical reagents and conditions, have been characterized, showing how carbazole derivatives can be modified and functionalized. This includes reactions to produce various hetero-annulated carbazoles, demonstrating the compound's versatility in synthetic organic chemistry (Murali et al., 2017).

Scientific Research Applications

Photophysics of Derivatives

  • A study by Ghosh et al. (2013) explored the photophysical properties of two fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one. These compounds, including a derivative similar to 7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, showed sensitivity to solvent polarity, particularly in their electronic excited states. This was evidenced through steady-state and time-resolved fluorescence experiments. The study indicates potential applications in areas where solvent polarity sensitivity is crucial, such as in fluorescence-based sensors or probes (Ghosh, Mitra, Saha, & Basu, 2013).

Antitumor Activity

  • Murali et al. (2017) reported on the synthesis of hetero annulated carbazoles derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one and their potential as antitumor agents. One of the compounds, a novel pyrimido carbazole, exhibited significant in vitro anti-tumor activity, suggesting its potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Bacterial Biotransformation

  • Waldau et al. (2009) examined the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole by Ralstonia sp. This study unveiled the metabolic pathways and byproducts of this transformation, which is relevant for understanding the environmental fate and biotechnological applications of carbazole derivatives (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Synthesis of Carbazole Alkaloids

  • The work of Ma et al. (2014) focused on the synthesis of various naturally occurring carbazole alkaloids, including 7-methoxy-9H-carbazole derivatives. These synthesized compounds have implications for pharmaceutical research and development, particularly in the context of natural product synthesis (Ma, Dai, Qiu, Fu, & Ma, 2014).

Hydrogen Bond Sensitive Fluorescent Probes

  • Mitra et al. (2013) synthesized fluorescent carboxylic acid derivatives with a 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety. These compounds, including a derivative similar to 7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, demonstrated a shift in fluorescence maxima in response to changes in solvent polarity and hydrogen bonding ability. This research suggests potential applications in fluorescence imaging and sensing (Mitra, Ghosh, Chakraborty, Basu, & Saha, 2013).

Synthesis of Heteroannulated Carbazoles

  • Martin and Prasad (2007) investigated the synthesis of isoxazolo- and pyrazolo-fused carbazoles from 2,3,4,9-tetrahydro-1H-carbazol-1-ones. This study provides insight into the chemical versatility of carbazole derivatives and their potential applications in the development of new pharmaceutical compounds (Martin & Prasad, 2007).

properties

IUPAC Name

7-methoxy-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-8-5-6-9-10-3-2-4-12(15)13(10)14-11(9)7-8/h5-7,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUQFLZVUWYPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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